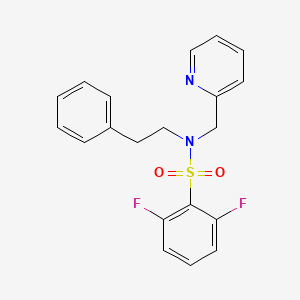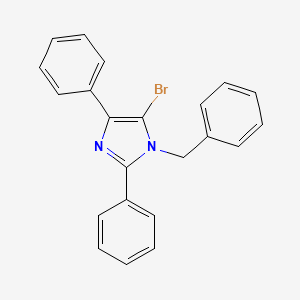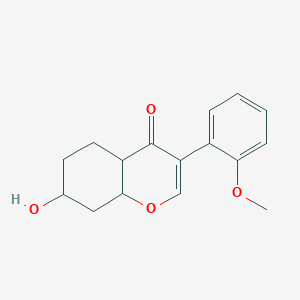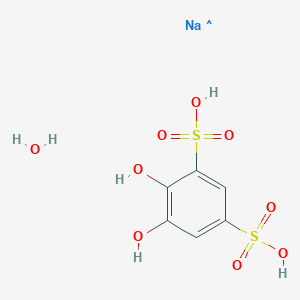![molecular formula C46H91N2O13P B15132784 azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves multiple steps. The process typically starts with the esterification of octadecanoic acid with glycerol to form 2,3-di(octadecanoyloxy)propyl ester. This intermediate is then reacted with phosphoric acid to introduce the hydroxyphosphoryl group. Subsequent reactions with ethylene glycol derivatives and carbamoyl chloride yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyloxy and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties and applications .
Scientific Research Applications
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Plays a crucial role in the formation of liposomes for drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs.
Medicine: Employed in the development of targeted drug delivery systems, particularly for cancer therapy and gene delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves its ability to form stable micelles and liposomes. The hydrophobic chains interact with hydrophobic drugs, encapsulating them within the micelles or liposomes, while the hydrophilic head interacts with the aqueous environment, enhancing the solubility and stability of the drug. This mechanism facilitates targeted drug delivery and controlled release, improving therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Similar in structure but lacks the polyethylene glycol (PEG) chain, resulting in different solubility and stability properties.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): Similar but without the carboxy(polyethylene glycol) group, affecting its emulsifying and drug delivery capabilities.
Uniqueness
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid is unique due to its combination of hydrophobic and hydrophilic properties, making it highly effective in forming stable liposomes and micelles. This dual functionality enhances its applications in drug delivery and other scientific fields .
Properties
Molecular Formula |
C46H91N2O13P |
|---|---|
Molecular Weight |
911.2 g/mol |
IUPAC Name |
azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3 |
InChI Key |
MFOLYTNLQCGGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N |
Related CAS |
474922-20-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15132710.png)

![5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide](/img/structure/B15132723.png)

![(5Z)-N-(Cyclopropylmethyl)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-phenoxy-1-buten-1-YL]cyclopentyl]-5-heptenamide](/img/structure/B15132729.png)

![tert-Butyl 2-cyclopropyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B15132742.png)

![N'-(4-methoxyphenyl)-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B15132749.png)
![1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane](/img/structure/B15132753.png)
![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)


